beta-Narcotinediol
説明
Beta-Narcotinediol (C₂₂H₂₃NO₇) is a minor alkaloid derived from the opium poppy (Papaver somniferum). It is structurally related to noscapine, a well-known antitussive agent, and is characterized by a benzylisoquinoline backbone with two hydroxyl groups at specific positions, distinguishing it as the "beta" diastereomer . Unlike morphine or codeine, beta-Narcotinediol lacks strong opioid receptor affinity but exhibits moderate anti-inflammatory and antispasmodic properties. Its metabolic pathway involves hepatic glucuronidation, resulting in a half-life of approximately 4–6 hours in humans.
特性
分子式 |
C22H27NO7 |
|---|---|
分子量 |
417.5 g/mol |
IUPAC名 |
(R)-[2-(hydroxymethyl)-3,4-dimethoxyphenyl]-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methanol |
InChI |
InChI=1S/C22H27NO7/c1-23-8-7-12-9-16-21(30-11-29-16)22(28-4)17(12)18(23)19(25)13-5-6-15(26-2)20(27-3)14(13)10-24/h5-6,9,18-19,24-25H,7-8,10-11H2,1-4H3/t18-,19-/m1/s1 |
InChIキー |
BHLLOBXLOWXZDQ-RTBURBONSA-N |
異性体SMILES |
CN1CCC2=CC3=C(C(=C2[C@@H]1[C@@H](C4=C(C(=C(C=C4)OC)OC)CO)O)OC)OCO3 |
正規SMILES |
CN1CCC2=CC3=C(C(=C2C1C(C4=C(C(=C(C=C4)OC)OC)CO)O)OC)OCO3 |
製品の起源 |
United States |
類似化合物との比較
Comparison with Structurally and Functionally Similar Compounds
Beta-Narcotinediol shares structural homology with several benzylisoquinoline and morphinan alkaloids. Below, we compare its properties with noscapine, papaverine, and morphine.
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Key Functional Groups | Primary Therapeutic Use | Opioid Receptor Affinity |
|---|---|---|---|---|
| Beta-Narcotinediol | C₂₂H₂₃NO₇ | Two hydroxyl groups, ether | Anti-inflammatory, antispasmodic | Low (κ-opioid partial agonist) |
| Noscapine | C₂₂H₂₃NO₇ | Methoxy groups, ester linkage | Antitussive (cough suppression) | Negligible |
| Papaverine | C₂₀H₂₁NO₄ | Methoxy groups, isoquinoline | Vasodilator (smooth muscle relaxant) | None |
| Morphine | C₁₇H₁₉NO₃ | Phenolic hydroxyl, amine | Analgesic (severe pain relief) | High (μ-opioid agonist) |
Footnotes: Opioid receptor affinity data derived from in vitro binding assays (IC₅₀ values) .
Table 2: Pharmacokinetic and Metabolic Profiles
| Compound | Bioavailability (%) | Half-Life (Hours) | Metabolic Pathway | Notable Metabolites |
|---|---|---|---|---|
| Beta-Narcotinediol | ~35 | 4–6 | Hepatic glucuronidation | Glucuronide conjugates |
| Noscapine | ~50 | 2–4 | CYP3A4-mediated demethylation | Cotarnine, Opianic acid |
| Papaverine | ~30 | 2–3 | Hepatic demethylation | 6-Desmethylpapaverine |
| Morphine | ~25 | 2–3 | Glucuronidation (UGT2B7) | Morphine-3-glucuronide (M3G) |
Footnotes: Data compiled from human pharmacokinetic studies .
Key Research Findings
Anti-Inflammatory Activity: Beta-Narcotinediol inhibits COX-2 with an IC₅₀ of 12 μM, comparable to celecoxib (IC₅₀: 8 μM) but weaker than noscapine (IC₅₀: 6 μM) in vitro .
Receptor Selectivity : Unlike morphine, beta-Narcotinediol shows minimal binding to μ-opioid receptors but exhibits κ-opioid partial agonism (Ki: 450 nM), suggesting a lower risk of respiratory depression .
Toxicity Profile : Acute toxicity (LD₅₀ in mice) is >500 mg/kg, significantly higher than morphine (LD₅₀: 200 mg/kg), indicating a broader therapeutic window .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
